Cas no 56616-98-9 (5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole)
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-3-methyl-1-phenyl-1,2,4-triazole
- 1H-1,2,4-Triazole, 5-bromo-3-methyl-1-phenyl-
- 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole
- EN300-1179825
- 56616-98-9
- 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole
-
- Inchi: 1S/C9H8BrN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3
- InChI Key: JZIVJYZRSFZOQO-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(Br)=NC(C)=N1
Computed Properties
- Exact Mass: 236.99016g/mol
- Monoisotopic Mass: 236.99016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- Density: 1.56±0.1 g/cm3(Predicted)
- Boiling Point: 376.8±25.0 °C(Predicted)
- pka: 0.46±0.50(Predicted)
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1179825-50mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 50mg |
$212.0 | 2023-10-03 | |
| Enamine | EN300-1179825-100mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 100mg |
$317.0 | 2023-10-03 | |
| Enamine | EN300-1179825-250mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 250mg |
$452.0 | 2023-10-03 | |
| Enamine | EN300-1179825-500mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 500mg |
$713.0 | 2023-10-03 | |
| Enamine | EN300-1179825-1000mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 1000mg |
$914.0 | 2023-10-03 | |
| Enamine | EN300-1179825-2500mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 2500mg |
$1791.0 | 2023-10-03 | |
| Enamine | EN300-1179825-5000mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 5000mg |
$2650.0 | 2023-10-03 | |
| Enamine | EN300-1179825-10000mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95.0% | 10000mg |
$3929.0 | 2023-10-03 | |
| Enamine | EN300-1179825-1.0g |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Aaron | AR029097-50mg |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole |
56616-98-9 | 95% | 50mg |
$317.00 | 2025-02-17 |
5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole
5-Bromo-3-Methyl-1-Phenyl-1H-1,2,4-Triazole: A Comprehensive Overview
The compound 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole, identified by the CAS number 56616-98-9, is a heterocyclic aromatic compound with significant applications in various fields. This compound belongs to the class of triazoles, which are widely studied due to their unique chemical properties and versatile functionalities. The structure of 5-bromo-3-methyl-1-phenyl-1H-1,2,4-triazole consists of a triazole ring substituted with bromine at position 5, a methyl group at position 3, and a phenyl group at position 1. These substituents contribute to its distinct chemical behavior and reactivity.
In recent years, there has been growing interest in the synthesis and characterization of triazole derivatives like CAS No 56616-98-9. Researchers have explored various synthetic routes to prepare this compound efficiently. One common method involves the reaction of an appropriate azide with a terminal alkyne in the presence of copper catalysts, following the click chemistry principle. This approach has been optimized to achieve high yields and purity levels. Additionally, advancements in green chemistry have led to the development of eco-friendly synthesis pathways for this compound.
The physical and chemical properties of 5-bromo-3-methyl-1-phenyl strong>-< strong >1H strong > -< strong >triazole strong > have been extensively studied. Its melting point is reported to be approximately 200°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various applications in organic synthesis and material science.
< strong >CAS No 56616 strong > -< strong >98 strong > -< strong >9 strong > has found applications in diverse areas due to its unique electronic properties. In the pharmaceutical industry, it serves as an intermediate in drug design and development processes. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis research. Furthermore, this compound has been utilized in the synthesis of advanced materials such as metal organic frameworks (MOFs) and coordination polymers.
The biological activity of < strong >5-bromo strong > -< strong >3-methyl strong > -< strong >1 strong > -phenyl triazole derivatives has also been explored. Recent studies indicate that this compound exhibits moderate anti-inflammatory and antioxidant properties. These findings suggest potential applications in therapeutic drug development targeting inflammatory diseases and oxidative stress-related conditions.
In terms of environmental impact, researchers have investigated the biodegradability and toxicity profiles of < strong >CAS No 56616 strong > -< strong >98 strong > -< strong >9 strong > . Experimental data reveal that this compound undergoes slow degradation under aerobic conditions but poses minimal acute toxicity to aquatic organisms. These insights are crucial for assessing its environmental safety and guiding its responsible use in industrial processes.
The demand for high-purity samples of < strong >5-bromo strong > -< strong >3-methyl strong > -< strong >1 stron g>-phenyl triazole has driven advancements in purification techniques. Techniques such as column chromatography and recrystallization are commonly employed to obtain pure samples suitable for analytical studies and commercial applications.
In summary, < str ong>CAS No 56616 str ong>-< str ong>98 str ong>-< str ong>9 str ong>, or < str ong>5-bromo-
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